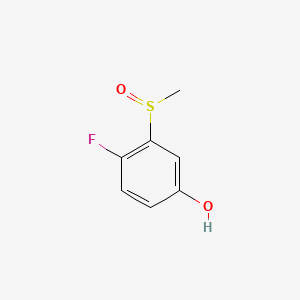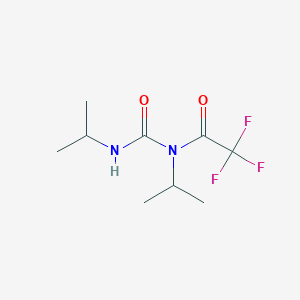![molecular formula C9H11NO B14014871 (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3,4-dimethylphenyl ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine typically involves the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction will produce amines.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3,4-dimethylphenyl)methylidene]hydrazine
- N-[(3,4-dimethylphenyl)methylidene]amine
- 3,4-Dimethylphenylhydroxylamine
Uniqueness
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both a hydroxylamine group and a 3,4-dimethylphenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6- |
InChI-Schlüssel |
FMMYWZFQQDNXGQ-POHAHGRESA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)/C=N\O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


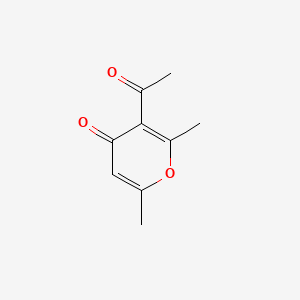
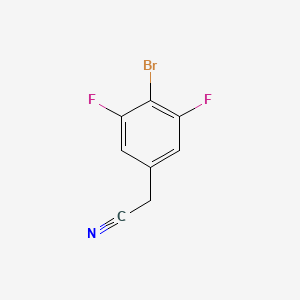
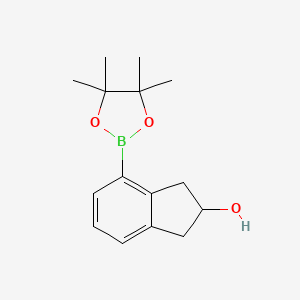
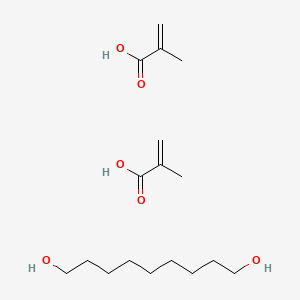
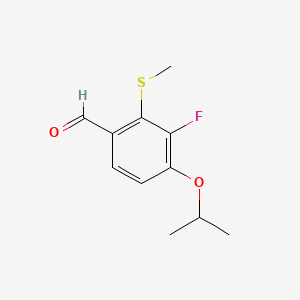
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)


![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
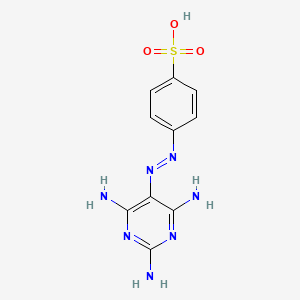
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
